3-Methyl-8-quinolinesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to 3-Methyl-8-quinolinesulfonic acid, often employs innovative methods to enhance efficiency and selectivity. For example, the use of Brönsted acidic ionic liquids has been shown to catalyze the Skraup synthesis of quinolines under microwave conditions efficiently, eliminating the need for nitrobenzene as an oxidant and metal catalysts (Amarasekara & Hasan, 2014). Additionally, the Friedländer reaction facilitated by p-toluenesulfonic acid under ball-milling conditions at room temperature represents another efficient method for synthesizing polysubstituted quinolines, highlighting advancements in the synthesis techniques (Javanshir et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-Methyl-8-quinolinesulfonic acid and related compounds has been explored through various studies, indicating the importance of molecular configurations in determining their chemical behavior. For instance, the study of 1-substituted 4-hydroxy-3-quinolinesulfonic acids revealed insights into the betain structure formation and the impact of sulfonate anion groups on the molecular structure (Skrzypek & Suwińska, 2007).
Chemical Reactions and Properties
3-Methyl-8-quinolinesulfonic acid undergoes various chemical reactions, highlighting its versatility in organic synthesis. The reactivity of quinoline derivatives with different functional groups and the formation of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) underscore the compound's significance in facilitating diverse chemical transformations (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of 3-Methyl-8-quinolinesulfonic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. However, specific studies focusing on these aspects were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
Understanding the chemical properties of 3-Methyl-8-quinolinesulfonic acid, including its acidity, reactivity with other chemical species, and behavior under different conditions, is essential for its effective application in synthesis and other chemical processes. The studies identified highlight the compound's role in catalyzing reactions and forming complex structures with metals, suggesting a wide range of chemical functionalities (Amarasekara & Hasan, 2014), (Son, Pudenz, & Hoefelmeyer, 2010).
Scientific Research Applications
Photobiological Studies : Thieno[2,3-h]quinoline-2(1H)one, a related compound, has shown high antiproliferative activity and potential for PUVA photochemotherapy and photopheresis, suggesting possible applications in cancer treatment and skin conditions (Fossa et al., 2002).
Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, another related compound, have potential applications in liquid crystal displays due to their orientation parameter in nematic liquid crystal, demonstrating their use in electronic display technologies (Bojinov & Grabchev, 2003).
Spectrophotometric Analysis : The extraction of molybdenum(VI) using 8-hydroxy-5-quinolinesulfonic acid and methyltrioctylammonium chloride forms a complex useful for the spectrophotometric determination of molybdenum, indicating its use in analytical chemistry (Sugawara, Uto, & Kambara, 1983).
Antimicrobial and Cytotoxic Activity : Methyl-substituted indolo[2,3-b]quinolines have shown promising antimicrobial and cytotoxic activity against various organisms, highlighting their potential in the development of new antimicrobial agents (Peczyńska-Czoch et al., 1994).
Catalytic Applications : Silica bonded S-sulfonic acid (SBSSA) serves as a recyclable catalyst for the synthesis of quinoxaline derivatives, demonstrating its utility in green chemistry and catalysis (Niknam, Saberi, & Mohagheghnejad, 2009).
Antifungal Drug Development : 8-hydroxyquinoline derivatives show potential as antifungal drugs due to their anti-Candida and antidermatophyte activity, as well as low toxicity, suggesting their role in pharmaceutical development (Pippi et al., 2017).
Safety And Hazards
When handling 3-Methyl-8-quinolinesulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak3.
Future Directions
3-Methyl-8-quinolinesulfonic acid is a compound useful in organic synthesis2. However, one of the major limitations is the poor solubility of this compound in water, which limits its applications in biological assays4.
properties
IUPAC Name |
3-methylquinoline-8-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-6H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNYOKJERLLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598555 | |
Record name | 3-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-quinolinesulfonic acid | |
CAS RN |
153886-69-2 | |
Record name | 3-Methyl-8-quinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153886-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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